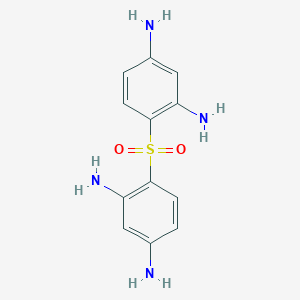

4,4'-Sulfonylbis(benzene-1,3-diamine)

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N4O2S |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

4-(2,4-diaminophenyl)sulfonylbenzene-1,3-diamine |

InChI |

InChI=1S/C12H14N4O2S/c13-7-1-3-11(9(15)5-7)19(17,18)12-4-2-8(14)6-10(12)16/h1-6H,13-16H2 |

InChI Key |

HEKSBXRAXYVWMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)N)S(=O)(=O)C2=C(C=C(C=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Sulfonylbis Benzene 1,3 Diamine

Established Synthetic Pathways to 4,4'-Sulfonylbis(benzene-1,3-diamine)

Multi-Stage Synthetic Routes from Nitro Precursors and Subsequent Reduction

A common and well-established method for synthesizing aromatic amines is the reduction of their corresponding nitro compounds. This approach is applicable to the synthesis of 4,4'-Sulfonylbis(benzene-1,3-diamine), which typically begins with a suitable dinitro or tetranitro diphenyl sulfone precursor. The core of this methodology is the reduction of the nitro groups (-NO₂) to amino groups (-NH₂).

The general pathway involves:

Nitration: Introduction of nitro groups onto the diphenyl sulfone backbone. This step is crucial for determining the final positions of the amino groups.

Reduction: Conversion of the nitro groups to amino groups.

Various reducing agents and systems can be employed for this transformation, each with its own set of reaction conditions and efficiencies. Common reducing systems include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C) or Raney nickel are frequently used. google.comorganic-chemistry.orgorgsyn.org The reaction is typically carried out under pressure and at a specific temperature in a suitable solvent, such as a lower alcohol or a mixture thereof. google.comorganic-chemistry.org The use of a co-catalyst, like magnesium carbonate or sodium carbonate, can sometimes enhance the reaction rate and yield. google.comorganic-chemistry.org

Metal-Acid Systems: Combinations of a metal (like tin, iron, or zinc) and an acid (such as hydrochloric acid or sulfuric acid) are effective for nitro group reduction. wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide or ammonium (B1175870) sulfide can be used for the selective reduction of nitro groups, a process known as the Zinin reduction.

The choice of reducing agent and reaction conditions is critical to achieve high yields and purity of the final product.

Condensation Reactions Involving Halogenated Diphenyl Sulfone Derivatives

Another significant synthetic route involves the use of halogenated diphenyl sulfone derivatives, most commonly 4,4'-dichlorodiphenyl sulfone, as the starting material. epo.orgnih.gov This method relies on the nucleophilic substitution of the halogen atoms with amino groups.

A typical reaction scheme involves the condensation of 4,4'-dichlorodiphenyl sulfone with an appropriate aminating agent. For the synthesis of 4,4'-Sulfonylbis(benzene-1,3-diamine), this would conceptually involve a reaction with a protected form of m-phenylenediamine (B132917) or a related species, followed by deprotection. However, direct amination with ammonia (B1221849) or simple amines is a more common approach for producing related diaminodiphenyl sulfones. researchgate.net These reactions often require high temperatures and pressures and the use of a catalyst, such as a copper salt, to facilitate the substitution. researchgate.net

The reactivity of the halogenated diphenyl sulfone is a key factor in this process, with chloro-derivatives being widely used due to their availability and reactivity. epo.orgnih.gov

Specific Reaction Conditions and Catalytic Systems for 4,4'-Sulfonylbis(benzene-1,3-diamine) Formation

While specific, detailed experimental procedures for the synthesis of 4,4'-Sulfonylbis(benzene-1,3-diamine) are not abundantly available in open literature, the conditions can be inferred from the synthesis of its isomers and related compounds.

For the reduction of nitro precursors , catalytic hydrogenation is a preferred method for achieving high yields and purity. A patent for the preparation of 3,3'-diaminodiphenyl sulfone by catalytic hydrogenation of 3,3'-dinitrodiphenyl sulfone provides valuable insights. google.comorganic-chemistry.orgorgsyn.org The process utilizes a Pd/C catalyst or Raney nickel in the presence of a co-catalyst like Na₂CO₃. google.comorganic-chemistry.org The reaction is typically conducted in a lower alcohol solvent at temperatures ranging from 10 to 120°C and hydrogen pressures from 0.5 to 10 MPa. google.comorganic-chemistry.org

| Parameter | Range | Catalyst | Co-catalyst | Solvent |

| Temperature | 10 - 120 °C | Pd/C or Raney Nickel | Mg₂CO₃, CaO, KOH, or Na₂CO₃ | Lower alcohols |

| Pressure | 0.5 - 10 MPa | |||

| Catalyst Loading | 0.05% - 10% (by weight of nitro compound) | |||

| Co-catalyst Loading | 0.1% - 6.5% (by weight of nitro compound) |

Table 1: Typical Reaction Conditions for Catalytic Hydrogenation of Dinitrodiphenyl (B12803432) Sulfones. google.comorganic-chemistry.org

For condensation reactions , the synthesis of related tetra-amino compounds like 3,3',4,4'-tetraaminobiphenyl from 3,3'-dichlorobenzidine (B165656) involves ammonolysis in the presence of copper powder and CuCl at elevated temperatures and pressures. lookchem.com A similar approach could be envisioned for the synthesis of 4,4'-Sulfonylbis(benzene-1,3-diamine) from a corresponding tetrachloro- or dinitrodichlorodiphenyl sulfone precursor, followed by amination.

Novel Approaches and Innovations in 4,4'-Sulfonylbis(benzene-1,3-diamine) Synthesis

The development of more sustainable and efficient synthetic methods is a continuous effort in chemical manufacturing. For aromatic diamines, this includes exploring greener solvents, more efficient catalysts, and processes that minimize waste and energy consumption.

Exploration of Economical and Environmentally Benign Synthetic Routes

Efforts to develop environmentally friendly synthesis routes for sulfones, in general, focus on replacing hazardous reagents and solvents. nih.gov For the oxidation step in multi-stage syntheses, greener oxidizing agents like hydrogen peroxide are being explored in combination with catalysts to replace more hazardous traditional oxidants.

The use of bio-based starting materials is also a growing area of research for the sustainable production of aromatic amines. While not yet specifically applied to 4,4'-Sulfonylbis(benzene-1,3-diamine), the principles of green chemistry, such as atom economy and the use of renewable feedstocks, are driving innovation in the broader field of amine synthesis.

Development of High-Yield and High-Purity Synthesis Protocols

Achieving high yield and high purity is a critical goal in the synthesis of monomers like 4,4'-Sulfonylbis(benzene-1,3-diamine) for polymer applications. High-purity monomers are essential for obtaining high molecular weight polymers with desired properties.

Innovations in this area often involve the optimization of existing methods and the development of advanced purification techniques. For instance, in the catalytic hydrogenation of nitro precursors, the careful selection of catalyst, co-catalyst, solvent, and reaction conditions can significantly impact the yield and purity of the final product. google.comorganic-chemistry.org

Purification of the crude product is also a crucial step. Recrystallization from a suitable solvent is a common method to obtain high-purity crystalline products. For related aromatic diamines, purification processes may involve the formation of a salt (e.g., dihydrochloride), recrystallization of the salt, and subsequent neutralization to obtain the pure free amine. This multi-step purification can effectively remove impurities.

The development of robust analytical methods, such as high-performance liquid chromatography (HPLC), is also essential for quality control and ensuring the high purity of the synthesized diamine.

Regioselective Synthesis Strategies for Isomeric Control

The synthesis of diaminodiphenyl sulfone isomers, including the target 4,4'-Sulfonylbis(benzene-1,3-diamine), requires precise regioselective control to ensure the desired placement of the amino groups on the phenyl rings. The challenge often lies in controlling the electrophilic substitution, such as nitration, on the diphenyl sulfone core, which can lead to a mixture of isomers. google.com To achieve isomeric purity, synthetic strategies typically rely on starting materials where the positions of the substituents are already established, followed by reduction of nitro groups to amino groups.

A common precursor for many isomers is the corresponding dinitrodiphenyl sulfone. The synthesis of specific isomers is therefore a matter of synthesizing the correct dinitro- intermediate.

Synthesis of 3,3'-Diaminodiphenyl Sulfone: This isomer is typically prepared by the reduction of 3,3'-dinitrodiphenyl sulfone. google.comgoogle.com Catalytic hydrogenation is a frequently employed method. google.com Another approach involves using iron powder in a weakly acidic solvent. google.com

Catalytic Hydrogenation: This method uses 3,3'-dinitrodiphenyl sulfone as the raw material. The reaction is carried out in the presence of a catalyst, such as Raney nickel or Pd/C, and often a co-catalyst like Na₂CO₃. google.com The process is valued for its high conversion rate and yield under controlled temperature and pressure. google.com

Iron Powder Reduction: This technique reduces 3,3'-dinitrodiphenyl sulfone using iron powder in a solvent under weakly acidic conditions. The use of solvents like sulfolane (B150427) can shorten reaction times and improve selectivity and yield. google.com

Synthesis of 4,4'-Diaminodiphenyl Sulfone (Dapsone): Multiple pathways exist for the synthesis of this isomer, often starting with para-substituted benzene (B151609) derivatives to ensure the 4,4'-substitution pattern. orgsyn.orgchemicalbook.com

From 4-Chloronitrobenzene: One method involves reacting 4-chloronitrobenzene with sodium sulfide to form 4,4'-dinitrodiphenyl thioether. The thioether is then oxidized to 4,4'-dinitrodiphenyl sulfone, which is subsequently reduced to yield the final product. chemicalbook.com

From 4-Acetylaminobenzenesulfinic Acid: An alternative route starts with the condensation of the sodium salt of p-acetaminobenzenesulfinic acid with 4-chloronitrobenzene. orgsyn.org The resulting p-nitro-p'-acetylaminodiphenylsulfone is then hydrolyzed and reduced to produce 4,4'-diaminodiphenyl sulfone. orgsyn.org

Synthesis of 3,4'-Diaminodiphenyl Sulfone: The synthesis of unsymmetrical isomers like the 3,4'-diamino variant requires a strategy that differentiates the two phenyl rings. A viable route involves the nitration of 4-nitrodiphenyl sulfone. The existing nitro group directs the second nitration primarily to the meta-position of the unsubstituted ring, yielding 3,4'-dinitrodiphenyl sulfone. lookchem.com Subsequent reduction, for example with stannous chloride in hydrochloric acid, produces 3,4'-diaminodiphenyl sulfone. lookchem.com

The following table summarizes various regioselective strategies for different isomers.

| Target Isomer | Precursor | Reagents and Conditions | Yield | Reference |

| 3,3'-Diaminodiphenyl sulfone | 3,3'-Dinitrodiphenyl sulfone | Catalytic hydrogenation with Raney Nickel, Na₂CO₃, in a lower alcohol solvent. T=10-120°C, P=0.5-10MPa. | High | google.com |

| 3,3'-Diaminodiphenyl sulfone | 3,3'-Dinitrodiphenyl sulfone | Iron powder reduction in a weakly acidic solvent (e.g., sulfolane). | >75% | google.com |

| 4,4'-Diaminodiphenyl sulfone | p-Acetaminobenzenesulfinic acid and 4-chloronitrobenzene | 1. Condensation. 2. Hydrolysis with HCl. 3. Reduction with SnCl₂. | 74-77% | orgsyn.org |

| 4,4'-Diaminodiphenyl sulfone | 4-Chloronitrobenzene and sodium sulfide | 1. Formation of 4,4'-dinitrodiphenyl thioether. 2. Oxidation with K₂Cr₂O₇/H₂SO₄. 3. Reduction with SnCl₂/HCl. | Not Specified | chemicalbook.com |

| 3,4'-Diaminodiphenyl sulfone | 3,4'-Dinitrodiphenyl sulfone | Reduction with stannous chloride dihydrate in concentrated hydrochloric acid. | Not Specified | lookchem.com |

Isolation and Purification Methodologies in 4,4'-Sulfonylbis(benzene-1,3-diamine) Synthesis

The isolation and purification of 4,4'-Sulfonylbis(benzene-1,3-diamine) and its isomers are critical steps to achieve the high purity required for subsequent applications, such as polymer synthesis. The crude product from synthesis often contains a mixture of the desired isomer, other isomers, unreacted starting materials, and by-products. google.com

Recrystallization: Recrystallization is a fundamental and widely used technique for purifying crude diaminodiphenyl sulfone products. The choice of solvent is crucial for effective purification.

Solvent Selection: Common solvents include ethanol, isopropanol, and water, or mixtures thereof. orgsyn.orgepo.org For instance, crude 4,4'-diaminodiphenyl sulfone can be recrystallized from 95% ethanol, sometimes with the addition of activated charcoal (Norit) to remove colored impurities, followed by dilution with water to induce crystallization. orgsyn.org The final product is typically obtained as white crystals. google.comorgsyn.org The solubility of 3,3'-diaminodiphenyl sulfone has been studied in various binary solvent mixtures, including isopropanol/water and methanol/water, to optimize crystallization processes. researchgate.net

Procedure: The crude solid is dissolved in a suitable hot solvent, filtered to remove insoluble impurities, and then allowed to cool slowly, causing the purified product to crystallize. The mother liquor, which retains most of the impurities, can be concentrated to recover additional crops of the product. google.comorgsyn.org

Chromatographic Methods: When recrystallization is insufficient to separate closely related isomers or trace impurities, chromatographic techniques are employed. These methods are also essential for quality control and impurity profiling. asianpubs.orgnih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the separation and quantification of diaminodiphenyl sulfone isomers and related substances. researchgate.netasianpubs.org A typical method might use a C18 column with a mobile phase such as a methanol-water mixture. researchgate.netasianpubs.org This technique can effectively separate isomers like 3,3'-, 3,4'-, and 4,4'-diaminodiphenyl sulfone. asianpubs.org

Thin-Layer Chromatography (TLC): TLC is used for rapid analysis of reaction progress and for identifying impurities in the final product. It has been used to identify impurities such as 2,4'-diaminodiphenyl sulfone in preparations of 4,4'-diaminodiphenyl sulfone. nih.gov

The following table details chromatographic conditions used for the analysis and separation of diaminodiphenyl sulfone isomers.

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

| RP-HPLC | C18 column | Methanol-water (40/60, v/v) | Separation of 3,3'-DADS from impurities like 3,4'-DADS and 4,4'-DADS. | researchgate.netasianpubs.org |

| HPLC | Not Specified | Not Specified | Purity determination of 3,3'-DADS (>99.5%). | google.com |

| HPLC/TLC | Not Specified | Not Specified | Isolation and quantification of 2,4'-diaminodiphenyl sulfone in 4,4'-DADS preparations. | nih.gov |

Reaction Pathways and Mechanistic Investigations Involving 4,4 Sulfonylbis Benzene 1,3 Diamine

Nucleophilic Reactivity of Amino Groups in 4,4'-Sulfonylbis(benzene-1,3-diamine)

The presence of two primary amino groups on each benzene (B151609) ring makes 4,4'-Sulfonylbis(benzene-1,3-diamine) a potent nucleophile. The reactivity of these amine functionalities is central to its role in chemical synthesis, particularly in the formation of polymers.

Electrophilic Attack on Amine Functionalities

The lone pair of electrons on the nitrogen atoms of the amino groups in 4,4'-Sulfonylbis(benzene-1,3-diamine) readily participates in reactions with electrophiles. This nucleophilic attack is the fundamental step in many of its characteristic reactions, including acylation, alkylation, and condensation with carbonyl compounds. For instance, in the crucial first step of polyimide synthesis, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of a dianhydride monomer. This leads to the opening of the anhydride (B1165640) ring and the formation of an amic acid linkage.

The general mechanism for this electrophilic attack involves the donation of the nitrogen lone pair to an electron-deficient center, resulting in the formation of a new covalent bond. The rate and success of this attack are influenced by the nature of the electrophile, the reaction conditions (such as solvent and temperature), and the inherent reactivity of the diamine itself.

Role of Steric and Electronic Factors in Reaction Selectivity

The reactivity and selectivity of the amino groups in 4,4'-Sulfonylbis(benzene-1,3-diamine) are modulated by a combination of steric and electronic factors.

Electronic Factors: The powerful electron-withdrawing nature of the central sulfonyl (-SO2-) group significantly influences the electronic environment of the entire molecule. researchgate.net This group reduces the electron density on the benzene rings and, by extension, decreases the basicity and nucleophilicity of the amino groups compared to diamines with more electron-donating bridges. researchgate.net The ρ value for the correlation of sulfone acidity with the Hammett substituent constant (σ+) is +2.01, indicating a strong sensitivity to the electronic effects of substituents. researchgate.net This deactivation means that reactions involving nucleophilic attack by the amino groups may require more forcing conditions compared to more reactive diamines.

Steric Factors: The amino groups in 4,4'-Sulfonylbis(benzene-1,3-diamine) are situated in the meta positions relative to the sulfonyl bridge. This positioning provides a degree of steric accessibility. However, steric hindrance can become a significant factor when reacting with bulky electrophiles. numberanalytics.com The approach of a large reactant to one amino group could sterically hinder a subsequent reaction at the adjacent amino group on the same ring. This can influence the regioselectivity of reactions, particularly in cases of partial functionalization. For instance, bulky nucleophiles like tert-butoxide are known to be less reactive than smaller ones like methoxide (B1231860) due to steric effects in nucleophilic aromatic substitution reactions. numberanalytics.com

Condensation Reaction Mechanisms of 4,4'-Sulfonylbis(benzene-1,3-diamine)

4,4'-Sulfonylbis(benzene-1,3-diamine) is a key monomer in the synthesis of high-performance polymers, such as polyimides and polyamides, through condensation reactions. Understanding the mechanisms of these reactions is crucial for controlling the structure and properties of the resulting polymers.

Amidation and Imidization Reaction Pathways

The synthesis of polyimides from 4,4'-Sulfonylbis(benzene-1,3-diamine) typically proceeds via a two-step process.

Step 1: Amidation (Poly(amic acid) Formation) The initial step is a polycondensation reaction between the diamine and a tetracarboxylic dianhydride in a polar aprotic solvent at ambient temperatures. This reaction involves the nucleophilic attack of the diamine's amino groups on the carbonyl carbons of the dianhydride. This leads to the opening of the anhydride ring and the formation of a poly(amic acid), a soluble precursor polymer. This amidation reaction is generally fast, allowing for the rapid formation of a high molecular weight polymer.

Step 2: Imidization (Cyclodehydration) The second step involves the conversion of the poly(amic acid) into the final polyimide. This is typically achieved by thermal treatment or by using chemical dehydrating agents. The process involves an intramolecular nucleophilic attack of the amide nitrogen on the ortho-carboxylic acid group, followed by the elimination of water to form the stable five-membered imide ring. This cyclodehydration reaction is crucial for developing the final properties of the polyimide, such as its high thermal stability and chemical resistance.

Kinetic Studies of Polymerization Initiation and Propagation

The kinetics of imidization can be influenced by the structure of the diamine. The electron-withdrawing sulfonyl group in 4,4'-Sulfonylbis(benzene-1,3-diamine) is expected to affect the rate of imidization. The reduced nucleophilicity of the amide nitrogen in the poly(amic acid) precursor could potentially slow down the cyclization step compared to poly(amic acid)s derived from more electron-rich diamines.

Below is a hypothetical data table illustrating the kind of data that would be generated from kinetic studies on the imidization of a poly(amic acid) derived from 4,4'-Sulfonylbis(benzene-1,3-diamine) and a dianhydride.

| Time (minutes) | % Imidization (at 180°C) | % Imidization (at 200°C) | % Imidization (at 220°C) |

| 0 | 0 | 0 | 0 |

| 15 | 25 | 40 | 60 |

| 30 | 45 | 65 | 85 |

| 60 | 70 | 88 | 95 |

| 120 | 90 | 96 | 98 |

| 240 | 98 | 99 | >99 |

This table is for illustrative purposes only and does not represent actual experimental data.

Potential for Other Functional Group Transformations of 4,4'-Sulfonylbis(benzene-1,3-diamine)

While primarily utilized in polymerization reactions, the amino groups of 4,4'-Sulfonylbis(benzene-1,3-diamine) are amenable to a range of other functional group transformations. These reactions could be employed to synthesize novel small molecules or to modify the properties of polymers derived from this diamine.

Potential transformations include:

Diazotization: The primary amino groups can be converted to diazonium salts by treatment with nitrous acid. These intermediates can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents, such as halogens, cyano groups, and hydroxyl groups.

Schiff Base Formation: Reaction with aldehydes or ketones would lead to the formation of Schiff bases (imines). This could be a route to new ligands for coordination chemistry or to polymers with unique electronic properties.

N-Alkylation and N-Arylation: The amino groups can be alkylated or arylated to form secondary or tertiary amines, altering their reactivity and the physical properties of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides can lead to the formation of sulfonamides.

These potential transformations highlight the versatility of 4,4'-Sulfonylbis(benzene-1,3-diamine) as a building block in organic synthesis beyond its primary application in polymer chemistry.

Role As a Monomer in Advanced Polymer Synthesis

4,4'-Sulfonylbis(benzene-1,3-diamine) as a Precursor for Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and dielectric properties. researchgate.net The synthesis of polyimides typically involves a two-step process, starting with the formation of a poly(amic acid) precursor, which is then converted to the final polyimide. titech.ac.jp

The initial step in polyimide synthesis is the polycondensation reaction between a diamine and a dianhydride to form a poly(amic acid) (PAA). uwo.ca This reaction is a nucleophilic substitution where the amine groups of the diamine attack the carbonyl carbons of the anhydride (B1165640) groups. vt.edu This ring-opening polymerization typically occurs in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) at room temperature. uwo.camdpi.com

The reactivity of the monomers is a crucial factor in PAA synthesis. The rate of reaction is primarily governed by the electrophilicity of the dianhydride's carbonyl groups and the nucleophilicity of the diamine's amino groups. uwo.ca Diamines with electron-withdrawing groups, such as the sulfonyl group in 4,4'-Sulfonylbis(benzene-1,3-diamine), may exhibit decreased nucleophilicity, potentially affecting the reaction rate. vt.edu Despite this, high molecular weight PAA can be successfully synthesized.

The choice of dianhydride partner allows for the tailoring of the final polyimide's properties. Common aromatic dianhydrides used in these reactions include:

Pyromellitic dianhydride (PMDA) titech.ac.jpnih.govresearchgate.net

3,3′,4,4′-Biphenyltetracarboxylic dianhydride (s-BPDA) titech.ac.jpresearchgate.net

4,4′-Oxydiphthalic anhydride (ODPA) titech.ac.jp

3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) titech.ac.jpresearchgate.net

4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) researchgate.netelsevierpure.com

The resulting poly(amic acid) remains soluble in the reaction solvent, allowing it to be processed into films, coatings, or fibers before conversion to the final, often insoluble, polyimide. uwo.ca

| Dianhydride Monomer | Abbreviation | Resulting Polymer System |

|---|---|---|

| Pyromellitic dianhydride | PMDA | Polyimide with high thermal stability |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | s-BPDA | Polyimide with good mechanical properties |

| 4,4′-Oxydiphthalic anhydride | ODPA | Polyimide with increased flexibility |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | BTDA | Polyimide with good thermal and mechanical balance |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | Polyimide with enhanced solubility and optical transparency researchgate.net |

The conversion of the poly(amic acid) precursor to the final polyimide is achieved through a process called imidization, which involves the cyclization of the amic acid groups to form the imide ring with the elimination of water. This can be accomplished through thermal or chemical methods. researchgate.netvt.edu

Thermal Imidization: This is the most common method, particularly for producing films and coatings. vt.edu The PAA solution is cast onto a substrate, and the solvent is removed. The resulting film is then subjected to a carefully controlled thermal cycle, with temperatures typically ranging from 100°C to 350°C. vt.edu This process drives the cyclodehydration reaction, leading to the formation of the stable imide structure. The specific temperature profile is crucial for achieving nearly 100% imidization and for controlling the final properties of the polyimide film. titech.ac.jpvt.edu

Chemical Imidization: This method is often used for producing polyimide molding powders. vt.edu It involves treating the poly(amic acid) solution with a mixture of a dehydrating agent, such as acetic anhydride, and a tertiary amine catalyst, like pyridine (B92270) or triethylamine (B128534), at lower temperatures. vt.edu The mechanism involves the reaction of the tertiary amine with the anhydride, making it more susceptible to nucleophilic attack. vt.edu The resulting polyimide is typically insoluble in the reaction mixture and precipitates out. vt.edu A potential drawback is that precipitation may occur before complete imidization is achieved. vt.edu

| Imidization Method | Typical Reagents/Conditions | Advantages | Common Applications |

|---|---|---|---|

| Thermal Imidization | Heating in stages, up to 350°C vt.edu | High degree of imidization, good for films vt.edu | Films, coatings vt.edu |

| Chemical Imidization | Acetic anhydride, pyridine, triethylamine vt.edu | Low energy requirements, useful for powders vt.edu | Molding powders vt.edu |

The incorporation of 4,4'-Sulfonylbis(benzene-1,3-diamine) into the polymer backbone significantly influences the final polyimide architecture and properties. The presence of the sulfonyl (–SO₂–) group and the meta-catenation of the aromatic rings introduce flexibility into the polymer chain. titech.ac.jp This can lead to polyimides with lower glass transition temperatures and improved processability compared to those made with more rigid, para-oriented diamines. titech.ac.jpresearchgate.net

This structural flexibility allows for the design of various polyimide architectures:

Linear Polyimides: The straightforward reaction with difunctional dianhydrides produces linear, thermoplastic polyimides. The properties of these polymers can be fine-tuned by selecting different dianhydride co-monomers. mdpi.com

Cross-linked Polyimides: To enhance properties like hydrolytic and oxidative stability, cross-linked architectures can be created. This can be achieved by incorporating triamines or other multifunctional monomers into the polymerization process. The resulting network structure improves the material's stability and mechanical strength.

Copolymers: 4,4'-Sulfonylbis(benzene-1,3-diamine) can be used as a co-monomer with other diamines to create copolyimides. This strategy disrupts the regularity of the polymer chain, which can improve solubility and modify other properties like the coefficient of thermal expansion and dielectric constant. mdpi.comresearchgate.net

The design of polyimide architectures is a key strategy for developing materials tailored for specific applications, from microelectronics to aerospace. mdpi.com The introduction of flexible linkages, such as the ether and sulfone groups found in monomers like 4,4'-Sulfonylbis(benzene-1,3-diamine), is a critical approach to overcoming processing challenges associated with rigid high-performance polymers. titech.ac.jp

4,4'-Sulfonylbis(benzene-1,3-diamine) in Polyamide Synthesis

Aromatic polyamides, or aramids, are another class of high-performance polymers renowned for their high strength and thermal resistance. The synthesis of these materials often involves the reaction of an aromatic diamine with an aromatic diacid chloride.

Low-temperature solution polycondensation is a widely used method for synthesizing high molecular weight aromatic polyamides. scirp.org The reaction is carried out between a diamine and a diacid chloride in a polar aprotic solvent, often containing an acid acceptor like pyridine or a halide salt. scirp.orgjlu.edu.cn

In this process, 4,4'-Sulfonylbis(benzene-1,3-diamine) is dissolved in a solvent such as NMP or DMAc. A diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride, is then added to the solution, typically at a low temperature (e.g., 0-5°C) to control the highly exothermic reaction. scirp.org The reaction proceeds rapidly to form the polyamide, which may remain in solution or precipitate, depending on its solubility. This method allows for the production of high molecular weight polymers with excellent properties. jlu.edu.cn

| Parameter | Description | Significance |

|---|---|---|

| Monomers | Aromatic diamine (e.g., 4,4'-Sulfonylbis(benzene-1,3-diamine)) and aromatic diacid chloride (e.g., terephthaloyl chloride) | Determines the fundamental structure and properties of the polyamide. |

| Solvent | Polar aprotic solvents (e.g., NMP, DMAc) scirp.org | Dissolves monomers and the resulting polymer, facilitates the reaction. |

| Temperature | Typically low, between 0°C and room temperature scirp.org | Controls the reaction rate and minimizes side reactions. |

| Acid Acceptor | Often used to neutralize the HCl byproduct (e.g., pyridine, LiCl) jlu.edu.cn | Drives the polymerization reaction to completion. |

Interfacial polymerization (IP) is a powerful technique for producing thin-film composite membranes, where an ultrathin, selective polymer layer is formed on top of a porous support. mdpi.comed.ac.uk This method is the cornerstone for fabricating modern reverse osmosis and nanofiltration membranes. mdpi.com

The process involves two immiscible solutions. An aqueous solution containing the diamine, such as 4,4'-Sulfonylbis(benzene-1,3-diamine), is first used to impregnate a microporous support. This support is then brought into contact with an organic solution (e.g., hexane) containing the diacid chloride (e.g., trimesoyl chloride). mdpi.com Polymerization occurs rapidly at the interface between the two liquids, forming a thin, highly cross-linked polyamide film. mdpi.commdpi.com The reaction is self-limiting because the newly formed polymer film acts as a barrier to the diffusion of monomers, controlling the thickness of the selective layer. mdpi.com The resulting thin-film composite membrane is then typically heat-treated to complete the polymerization and enhance its adhesion to the support. mdpi.com

Influence of Monomer Stoichiometry on Polyamide Chain Growth

The synthesis of aromatic polyamides via step-growth polymerization is fundamentally governed by the stoichiometry of the reacting monomers. For a diamine monomer like 4,4'-Sulfonylbis(benzene-1,3-diamine) to react with a dicarboxylic acid (or its more reactive diacid chloride derivative) to form a high-molecular-weight polymer, a precise 1:1 molar ratio of the amine and carboxylic acid functional groups is essential.

Step-growth polymerization proceeds by the stepwise reaction between monomers to form dimers, trimers, and eventually long polymer chains. The degree of polymerization (DP), which is the average number of monomer units in a polymer chain, is highly sensitive to the stoichiometric ratio (r) of the monomers. The relationship is described by the Carothers equation:

DP = (1 + r) / (1 - r)

Where 'r' is the ratio of the number of molecules of the two monomers (with r ≤ 1).

As this equation illustrates, only when the monomer ratio approaches unity (r=1) can a high degree of polymerization be achieved. Any deviation from a perfect 1:1 stoichiometry results in one type of functional group being depleted while the other remains in excess on all chain ends. This imbalance effectively terminates chain growth, as no available reactive partners are left, leading to a significant reduction in the final molecular weight. For instance, a mere 1% excess of one monomer (r=0.99) limits the maximum achievable degree of polymerization to approximately 199.

This principle is critical in the synthesis of aromatic polyamides, where properties like mechanical strength and thermal stability are directly dependent on achieving high molecular weight. Therefore, precise control over the molar quantities of the diamine and the diacid comonomer is a prerequisite for producing high-performance materials.

4,4'-Sulfonylbis(benzene-1,3-diamine) in Polybenzoxazole and Polybenzimidazole Synthesis

High-performance heterocyclic polymers such as polybenzoxazoles (PBOs) and polybenzimidazoles (PBIs) are synthesized from specific functional monomers that enable the formation of their characteristic fused ring systems. The structure of 4,4'-Sulfonylbis(benzene-1,3-diamine) dictates its suitability for these polymerization reactions.

The synthesis of polybenzoxazoles is predicated on a polycondensation reaction followed by a thermal cyclodehydration (ring-closing) step. showa-america.com The essential monomers for this process are bis(o-aminophenol)s, which possess both an amine group and a hydroxyl group positioned ortho to each other on the aromatic ring. showa-america.com These monomers react with dicarboxylic acids or their derivatives to form a poly(o-hydroxyamide) precursor. showa-america.com

This precursor polymer is then heated to high temperatures (typically >250 °C), causing the ortho-positioned amine and hydroxyl groups to undergo an intramolecular cyclodehydration reaction. researchgate.net This process eliminates water molecules and forms the rigid, stable oxazole (B20620) ring fused to the polymer backbone. showa-america.comresearchgate.net

4,4'-Sulfonylbis(benzene-1,3-diamine) is a diamine and lacks the required ortho-hydroxyl groups. Therefore, it cannot function as a direct monomer for the synthesis of polybenzoxazoles via this established cyclodehydration pathway. To be incorporated into a PBO structure, the monomer would first need to be chemically modified to introduce hydroxyl groups ortho to its amine functionalities.

The formation of polybenzimidazoles requires aromatic tetraamine (B13775644) monomers, specifically those with two pairs of amine groups located ortho to each other on an aromatic ring (e.g., 3,3'-diaminobenzidine). scut.edu.cn These tetraamines react with dicarboxylic acids or their derivatives in a high-temperature polycondensation reaction. scut.edu.cnresearchgate.net The reaction proceeds by forming two amide linkages with the dicarboxylic acid, followed by a double intramolecular cyclodehydration to form the imidazole (B134444) rings, which are fused to the aromatic backbone of the polymer. mdpi.com

A related sulfone-containing tetraamine, 3,3',4,4'-tetraaminodiphenylsulfone, is a suitable monomer for this process and is used to synthesize sulfonyl-bridged polybenzimidazoles. nih.gov However, 4,4'-Sulfonylbis(benzene-1,3-diamine), being a diamine, possesses only two amine groups and thus lacks the necessary tetra-functional structure to form the double-fused imidazole ring system characteristic of PBIs. It cannot directly participate in this polymerization reaction to yield a polybenzimidazole.

4,4'-Sulfonylbis(benzene-1,3-diamine) as a Curing Agent for Epoxy Resins

One of the most significant industrial applications of 4,4'-Sulfonylbis(benzene-1,3-diamine) (3,3'-DDS) is as a high-performance curing agent, or hardener, for epoxy resins. showa-america.comresearchgate.net Its aromatic nature and the presence of two primary amine groups allow it to form highly cross-linked, thermally stable polymer networks. google.com

The curing of epoxy resins with a primary amine like 3,3'-DDS is a nucleophilic addition reaction that proceeds via an SN2 mechanism. researchgate.net The process occurs in distinct steps:

Primary Amine Reaction: The nitrogen atom of a primary amine group (—NH₂) acts as a nucleophile and attacks one of the terminal carbon atoms of the epoxy (oxirane) ring. researchgate.net This forces the ring to open and forms a covalent bond between the nitrogen and the carbon. The hydrogen from the amine then transfers to the epoxy oxygen, creating a hydroxyl group (—OH) and converting the primary amine into a secondary amine (—NH—).

Secondary Amine Reaction: The newly formed secondary amine is also reactive and can attack another epoxy ring in the same manner. This second addition reaction forms a tertiary amine (—N<) and generates another hydroxyl group. researchgate.net

Hydroxyl Group Catalysis: The hydroxyl groups produced during these reactions act as catalysts, accelerating subsequent epoxy-amine reactions. researchgate.net They facilitate the opening of the epoxy ring by hydrogen bonding, which increases the reaction rate as the curing process progresses (autocatalysis).

Each molecule of 3,3'-DDS has four reactive amine hydrogens (two per primary amine group), allowing it to react with up to four epoxy groups. This high functionality is key to building a dense, three-dimensional polymer network.

The specific molecular structure of the amine curing agent critically determines the architecture and final properties of the cured epoxy network. The use of 3,3'-DDS imparts several distinct characteristics:

Reactivity and Processing: As an aromatic amine, 3,3'-DDS is less reactive than aliphatic amines, requiring elevated temperatures to achieve a full cure. This provides a longer pot life and better processability for applications like prepregs and composites manufacturing. google.com Notably, 3,3'-DDS is more reactive than its common isomer, 4,4'-diaminodiphenyl sulfone (4,4'-DDS), allowing for faster curing cycles. google.com

Network Rigidity and Thermal Properties: The rigid aromatic rings and the sulfonyl group in the 3,3'-DDS backbone are incorporated directly into the polymer network. This structure severely restricts segmental motion, resulting in a high glass transition temperature (Tg) and excellent thermal stability. google.com

Mechanical Properties: The meta-linkage of the amine groups in 3,3'-DDS leads to denser molecular chain packing compared to the para-linked 4,4'-DDS. This denser, more disordered network can contribute to improved mechanical properties, including enhanced fracture toughness in some epoxy systems. The resulting cross-linked polymer exhibits high stiffness and strength, making it suitable for structural adhesives and high-performance composites. google.com

Polymerization Chemistry and Network Formation from 4,4 Sulfonylbis Benzene 1,3 Diamine

Control of Polymer Molecular Weight and Distribution

Control over polymer molecular weight (MW) and molecular weight distribution (MWD, or dispersity, Đ) is fundamental to achieving desired material properties. In polycondensation reactions, such as those used to create polyamides or polyimides from diamines, achieving high molecular weight often requires precise stoichiometric balance and high monomer purity. mdpi.com For aromatic polyamides, which can suffer from poor solubility that limits chain growth, specialized techniques like the use of in situ silylated diamines have been developed to enhance monomer reactivity and produce higher molecular weight polymers. mdpi.com

In the synthesis of polysulfones, a related class of high-performance polymers, controlling molecular weight is a key factor, and this is often achieved by properly end-capping the polymer macromolecules. researchgate.net This prevents the molecular weight from slowly increasing after the main polymerization is complete, which would in turn increase the dispersity. researchgate.net

A more advanced and simplified approach to controlling not just the average molecular weight but the entire shape of the molecular weight distribution involves the physical blending of two polymer batches. nih.gov By synthesizing one batch with a low dispersity (e.g., Đ ≈ 1.08) and another with a high dispersity (e.g., Đ ≈ 1.84), any intermediate dispersity value can be precisely achieved by mixing them in specific ratios. nih.gov This method provides unrivaled precision and is compatible with a wide range of polymerization protocols, allowing for the fine-tuning of material properties that are dependent on MWD. nih.gov

Analysis of Polymerization Kinetics and Thermodynamics

The analysis of polymerization kinetics is essential for understanding reaction mechanisms, optimizing process conditions, and controlling the final polymer structure. For polycondensation reactions involving aromatic diamines, the kinetics can be complex. The reaction rate is influenced by factors such as temperature, the concentration of functional groups, and the presence of catalysts or byproducts like water. researchgate.netslideshare.net

Nonisothermal analysis using techniques like Differential Scanning Calorimetry (DSC) is a powerful tool for studying polymerization kinetics. nih.gov By measuring the heat flow at different heating rates, one can determine key thermodynamic and kinetic parameters. researchgate.net The total heat of reaction is proportional to the extent of the reaction, while the rate of heat release provides the reaction rate. researchgate.netacs.org Isoconversional kinetic analysis of DSC data can reveal the activation energy of the polymerization as a function of conversion, indicating whether the reaction is governed by a single rate-limiting step or a more complex, multi-step mechanism. researchgate.net

For example, in the curing of epoxy resins with aromatic amines, DSC curves typically show a single exothermic peak, indicating that the primary reaction is the addition of amine hydrogens to the epoxy groups. nih.gov The activation energy can be calculated from these curves, and it often varies with the degree of conversion as the system's viscosity increases and molecular mobility decreases, eventually becoming diffusion-limited as the material approaches the glassy state. nih.govresearchgate.net Similar methodologies can be applied to study the polymerization of 4,4'-Sulfonylbis(benzene-1,3-diamine) with various co-monomers to establish optimal curing schedules and understand the reaction mechanism.

Investigation of Polymer Microstructure and Network Architecture

The tetrafunctional nature of 4,4'-Sulfonylbis(benzene-1,3-diamine) makes it an ideal building block for creating three-dimensional polymer networks. The final architecture of these networks, which dictates the material's thermomechanical properties, depends heavily on the polymerization chemistry and processing conditions. researchgate.net

In thermosetting systems like epoxy resins cured with aromatic amines, network formation is a process of converting a liquid resin into a solid, insoluble, and infusible 3D network. researchgate.net The amine functional groups react with epoxide rings in a step-wise manner. nih.gov First, a primary amine reacts to form a secondary amine, which can then react with another epoxide to form a tertiary amine, creating a branch point in the network. acs.orgnih.gov The density of cross-links is determined by the functionality of the monomers and the stoichiometry of the reactants. researchgate.net Higher cross-link density generally leads to increased glass transition temperature (Tg), improved thermal stability, and enhanced chemical resistance. numberanalytics.comebeammachine.com

The use of multi-functional amines can lead to complex network architectures. For instance, using a triamine as a cross-linking agent in polyimide synthesis has been shown to be an effective method for improving the hydrolytic and oxidative stability of the resulting membranes. niscpr.res.in Given that 4,4'-Sulfonylbis(benzene-1,3-diamine) possesses four amine groups, it can act as a potent cross-linking agent to create highly stable and rigid network structures.

The formation of a cross-linked network is not an instantaneous process. It begins with the formation of linear or branched oligomers. In the initial stages of polymerization, the reaction between monomers leads to dimers, trimers, and larger, yet still soluble, polymer chains. As the reaction proceeds, the average molecular weight of these oligomers increases.

This progression from a liquid monomer state to a solid network passes through a critical stage known as the gel point. researchgate.net At the gel point, a continuous, macroscopic 3D network first appears, and the material loses its ability to flow. Prior to this point, the system consists of a mixture of monomers and soluble oligomers of varying sizes. Understanding this initial phase of linear and branched oligomer formation is crucial for processing, as all shaping and molding must be completed before gelation occurs. kpi.ua

After the initial formation of oligomers, interchain reactions become more prevalent, leading to the formation of covalent bonds between polymer chains and the development of the 3D network. numberanalytics.com The rate and extent of this cross-linking can be controlled by several factors. numberanalytics.com

Temperature: Higher temperatures increase reaction rates but must be carefully controlled to avoid degradation. numberanalytics.com

Catalysts: Catalysts can be used to accelerate the cross-linking reaction, potentially allowing for lower curing temperatures. numberanalytics.com

Reactant Concentration & Stoichiometry: The ratio of the monomers dictates the theoretical cross-link density and the final properties of the network. researchgate.net

In complex systems, there can be competition between different reaction pathways. For example, in thermosets cured with aromatic diamines, linear chain extension can compete with the formation of branched, cross-linked structures. numberanalytics.com The structure of the amine curing agent itself can influence which pathway is favored, thereby controlling the final network architecture and properties like thermal stability and char yield. numberanalytics.com Precise control over the curing process, often involving specific temperature ramps and hold times, is necessary to manage these reactions and ensure the development of a homogeneous network with optimal properties. researchgate.netacs.org

Constitutional Isomerism and its Impact on Polymerization

Constitutional isomerism arises during polymerization when an asymmetric monomer reacts with a symmetric monomer, leading to different structural orientations within the polymer chain. researchgate.net 4,4'-Sulfonylbis(benzene-1,3-diamine) is an asymmetric monomer because the two amino groups on each benzene (B151609) ring are chemically non-equivalent due to their different positions relative to the electron-withdrawing sulfonyl group. This difference in electronic environment leads to different reactivities.

When this diamine reacts with a symmetric co-monomer, such as terephthaloyl chloride, three possible linkages can form along the polymer backbone:

Head-to-Head (H-H)

Tail-to-Tail (T-T)

Head-to-Tail (H-T)

This results in a polymer with a variable and potentially random sequence of these structural units. researchgate.net The degree of randomness or order can be quantified by a constitutional order parameter, s, which can be determined using techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The sequence distribution can significantly impact the polymer's properties. A more regular, ordered structure (e.g., predominantly H-T) can lead to higher crystallinity and cohesive energy, which in turn affects thermal properties and solubility. researchgate.net Conversely, a random sequence disrupts chain packing, often leading to amorphous polymers with improved solubility in organic solvents. researchgate.netmdpi.com Therefore, controlling the constitutional isomerism, if possible, provides a method for tuning the physical properties of the final polymer. researchgate.net

The table below presents data from a study on aromatic polyamides synthesized from other asymmetrically substituted m-phenylene diamines, illustrating the typical molecular weights and constitutional order achieved. researchgate.net

Data derived from analogous polyamide systems based on asymmetrically substituted m-phenylene diamines. researchgate.net

Exploring Novel Polymer Architectures Utilizing 4,4'-Sulfonylbis(benzene-1,3-diamine)

The unique tetrafunctional and asymmetric nature of 4,4'-Sulfonylbis(benzene-1,3-diamine) makes it a versatile monomer for designing novel and complex polymer architectures beyond simple linear or cross-linked structures.

Hyperbranched Polymers: The A4-type functionality of this diamine makes it a suitable candidate for the one-pot synthesis of hyperbranched polymers. By reacting it with a B2-type monomer (e.g., a diacyl chloride), a highly branched, globular polymer structure can be formed. These architectures are known for their low viscosity, high solubility, and large number of terminal functional groups, which can be further modified. mdpi.com

Copolymers for Enhanced Properties: Incorporating 4,4'-Sulfonylbis(benzene-1,3-diamine) as a comonomer in linear polymers like polyimides or polyamides can introduce controlled branching or cross-linking. This strategy can be used to reduce the brittleness and crystallinity of rigid polymers, thereby enhancing properties like solubility and flexibility. researchgate.net Copolymerization can disrupt the regularity of the polymer chain, leading to materials that are more easily processable without sacrificing thermal stability. researchgate.net

Block Copolymers: While more synthetically challenging in step-growth polymerization, block copolymers could be synthesized using 4,4'-Sulfonylbis(benzene-1,3-diamine). nih.govnih.gov This might involve sequential polymerization with different co-monomers under controlled conditions or the coupling of pre-formed oligomers. nih.govgoogle.com Such architectures would allow for the combination of distinct properties from different polymer segments, leading to materials with unique phase behavior and performance characteristics.

Polymer-Supported Catalysts and Coordination Polymers: The multiple amine groups can act as ligands to coordinate with metal ions. The monomer could be used to synthesize polymer networks that incorporate metal complexes, potentially for applications in catalysis. rsc.org

The exploration of these advanced architectures opens up possibilities for creating new high-performance materials with tailored properties for a wide range of applications, from advanced composites and membranes to functional materials for electronics and catalysis.

Hyperbranched Polymers

Hyperbranched polymers are typically synthesized through the polycondensation of ABx-type monomers, or the co-polycondensation of A2 and B3 monomers, where A and B are complementary functional groups. In the case of 4,4'-Sulfonylbis(benzene-1,3-diamine), it could theoretically act as an A4 monomer due to its four amino groups. To form a hyperbranched structure, it would need to be co-polymerized with a Bx-type monomer (where x is typically 2 or 3), for instance, a dicarboxylic acid or a tricarboxylic acid.

The reaction would proceed via amidation, leading to a highly branched polyamide structure. The degree of branching would be dependent on the reaction conditions and the reactivity of the functional groups. The resulting hyperbranched polyamide would be expected to exhibit properties typical of such polymers, including good solubility, low viscosity in solution, and a high density of functional end groups.

Table 1: Theoretical Reactants for Hyperbranched Polymer Synthesis

| A4 Monomer | Potential Bx Co-monomer | Resulting Polymer Type |

|---|---|---|

| 4,4'-Sulfonylbis(benzene-1,3-diamine) | Terephthaloyl chloride (B2) | Hyperbranched Polyamide |

Despite these theoretical possibilities, no specific studies detailing the synthesis, characterization, and properties of hyperbranched polymers derived from 4,4'-Sulfonylbis(benzene-1,3-diamine) were identified in the available literature.

Block Copolymers

The synthesis of block copolymers involving aromatic diamines like 4,4'-Sulfonylbis(benzene-1,3-diamine) would typically involve creating a prepolymer with reactive end groups, which is then reacted with a different polymer block. For instance, a polyamide or polyimide prepolymer could be synthesized using the diamine, and this prepolymer could then be coupled with a different polymer block, such as a polyether or a polyester, that has complementary reactive end groups.

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, are often employed to create well-defined block copolymers. However, the incorporation of 4,4'-Sulfonylbis(benzene-1,3-diamine) into a block copolymer structure via these methods has not been reported in the reviewed literature. Research on block copolymers containing other isomers, such as 4,4'-diaminodiphenyl sulfone, has been more prevalent, particularly in the context of high-performance engineering plastics.

Table 2: Potential Strategies for Block Copolymer Synthesis

| Polymer Block 1 (from Diamine) | Polymer Block 2 | Coupling Chemistry |

|---|---|---|

| Polyamide segment | Poly(ethylene glycol) | Esterification or Amidation |

The absence of specific research on block copolymers from 4,4'-Sulfonylbis(benzene-1,3-diamine) means there are no available data on their synthesis, microphase separation behavior, or material properties.

Dendrimers

Dendrimers are perfectly branched, monodisperse macromolecules. Their synthesis requires a stepwise and controlled approach, either through a divergent method (growing from the core outwards) or a convergent method (synthesizing dendrons that are then attached to a core).

Theoretically, 4,4'-Sulfonylbis(benzene-1,3-diamine) could be used as a core molecule in the divergent synthesis of dendrimers. The four amino groups would provide attachment points for the first generation of branches. Subsequent generations would be built up in a layer-by-layer fashion. Alternatively, derivatives of this diamine could potentially be used as building blocks for the dendrons in a convergent synthesis.

Table 3: Theoretical Role of 4,4'-Sulfonylbis(benzene-1,3-diamine) in Dendrimer Synthesis

| Synthesis Method | Role of the Diamine | Potential Reactants for Branching |

|---|---|---|

| Divergent | Core Molecule | Acrylonitrile followed by hydrogenation |

However, a thorough review of the scientific literature did not yield any studies where 4,4'-Sulfonylbis(benzene-1,3-diamine) has been successfully employed to synthesize dendrimers. The synthesis of dendrimers is a precise and often complex process, and the specific reactivity and geometry of this diamine may present challenges that have yet to be explored and documented.

Theoretical and Computational Investigations of 4,4 Sulfonylbis Benzene 1,3 Diamine and Its Polymers

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule. These studies can provide detailed information about the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic structure (molecular orbitals, charge distribution), and reactivity descriptors.

For a molecule like 4,4'-Sulfonylbis(benzene-1,3-diamine), DFT calculations would typically be performed using a basis set such as B3LYP/6-311G+(d,p) to achieve a balance between accuracy and computational cost. Such studies on analogous sulfonamide-containing molecules have successfully characterized their structural and electronic properties. mdpi.comresearchgate.net

Key electronic properties that can be derived from these calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For aromatic diamines, the HOMO is typically localized on the amine groups and benzene (B151609) rings, indicating their nucleophilic nature.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For 4,4'-Sulfonylbis(benzene-1,3-diamine), the MEP would show regions of negative potential (electron-rich) around the nitrogen atoms of the amine groups and the oxygen atoms of the sulfonyl group, highlighting these as sites susceptible to electrophilic attack. The hydrogen atoms of the amine groups would exhibit positive potential.

Mulliken Atomic Charges: These calculations provide the partial charge associated with each atom in the molecule, offering a quantitative measure of the electron distribution and polarity of bonds.

While specific data for 4,4'-Sulfonylbis(benzene-1,3-diamine) is not available, studies on similar aromatic amines and sulfonamides provide a methodological framework and expected trends. mdpi.comnih.gov The presence of the electron-withdrawing sulfonyl group is expected to influence the electron density on the benzene rings and the reactivity of the amine groups compared to non-sulfone-containing diamines.

Table 1: Predicted Key Electronic Properties from Quantum Chemical Calculations (Hypothetical Data Based on Analogous Compounds)

| Property | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ~4-5 eV | Indicates high kinetic stability and moderate reactivity. |

| HOMO Localization | Primarily on the benzene rings and nitrogen atoms. | Defines the molecule as a nucleophile, with amine groups as primary reaction sites. |

| LUMO Localization | Distributed over the sulfonyl group and benzene rings. | Indicates regions susceptible to nucleophilic attack in an excited state. |

| Molecular Electrostatic Potential | Negative potential on N and O atoms; Positive potential on amine H atoms. | Guides understanding of intermolecular interactions and initial reaction steps. |

This table presents hypothetical data based on trends observed in similar molecules from the literature. Specific computational studies on 4,4'-Sulfonylbis(benzene-1,3-diamine) are required for accurate values.

Reaction Mechanism Simulations for 4,4'-Sulfonylbis(benzene-1,3-diamine)

Understanding the polymerization mechanism is crucial for controlling the structure and properties of the final polymer network. Reaction mechanism simulations can model the chemical reactions at a quantum mechanical level, providing insights into reaction pathways, activation energies, and the structures of transient species.

The polymerization of 4,4'-Sulfonylbis(benzene-1,3-diamine) with electrophilic monomers (e.g., epoxy resins or dianhydrides) proceeds via nucleophilic attack from the amine groups of the diamine onto the electrophilic sites of the co-monomer. Computational modeling can simulate this process. For instance, in a reaction with an epoxy group, the nitrogen atom of the amine group acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to ring-opening.

Due to the presence of two non-equivalent amine groups on each benzene ring (at positions 1 and 3 relative to the sulfonyl-linked benzene), their reactivity may differ. Quantum chemical calculations of the activation energies for the nucleophilic attack from each amine position could reveal any preferential reactivity, which would, in turn, influence the resulting polymer network structure.

During the polymerization reaction, various intermediate species and transition states are formed. Computational analysis can determine the geometries and energies of these transient structures. By identifying the transition state with the highest energy along the reaction coordinate, the rate-determining step of the polymerization can be identified.

For the reaction of an amine with an epoxide, the transition state would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-oxygen bond of the epoxide ring. The energy barrier associated with this transition state (the activation energy) is a key parameter that governs the kinetics of the curing process. While specific studies on 4,4'-Sulfonylbis(benzene-1,3-diamine) are lacking, research on other amine-epoxy reactions provides a solid foundation for how such analyses would be conducted and the nature of the intermediates and transition states involved.

Molecular Dynamics Simulations of Polymer Networks

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing a link between the chemical structure of the polymer and its macroscopic properties. By simulating the motions and interactions of atoms and molecules over time, MD can predict various properties of the resulting polymer network. Extensive MD simulation studies have been conducted on epoxy resins cured with the closely related isomers 3,3'-DDS and 4,4'-DDS, and these findings offer valuable insights into the expected behavior of polymers derived from 4,4'-Sulfonylbis(benzene-1,3-diamine). mdpi.com

MD simulations can be used to construct atomistic models of crosslinked polymer networks. By simulating the curing process, it is possible to predict the final network architecture, including the crosslink density, free volume, and distribution of polymer chains.

Studies on DDS isomers have shown that the position of the amine groups significantly impacts the network structure. For example, epoxy systems cured with 3,3'-DDS (a meta-isomer, analogous to the amine positions in the target molecule) have been shown to result in a higher density compared to those cured with 4,4'-DDS (a para-isomer). mdpi.com This is attributed to the different chain conformations and packing efficiencies dictated by the monomer geometry. It can be inferred that polymers based on 4,4'-Sulfonylbis(benzene-1,3-diamine), with its meta-substituted amine groups, would also form dense, tightly packed networks.

Table 2: Comparison of Simulated Properties for Epoxy Resins Cured with DDS Isomers

| Property | 3,3'-DDS System | 4,4'-DDS System |

| Simulated Density (g/cm³) at 90% conversion | 1.1769 ± 0.0054 | 1.1744 ± 0.0049 |

| Glass Transition Temperature (Tg) (K) at 90% conversion | 406.36 ± 6.39 | 431.22 ± 5.28 |

Data sourced from molecular dynamics simulations of a DGEBF epoxy system. mdpi.com

MD simulations allow for the analysis of atomic and molecular motions within the polymer network, which are directly related to the material's macroscopic properties, such as the glass transition temperature (Tg) and mechanical behavior.

One key parameter derived from MD simulations is the mean squared displacement (MSD) of atoms over time. The MSD provides a measure of the mobility of polymer chains. A sharp increase in the slope of the MSD versus temperature plot indicates the onset of large-scale polymer chain motion, which corresponds to the glass transition.

Simulations have revealed that despite its higher density, the 3,3'-DDS epoxy system exhibits a lower Tg than the 4,4'-DDS system. mdpi.com This is because the onset of significant molecular motion occurs at a lower temperature in the 3,3'-DDS network. In contrast, the para-substituted structure of 4,4'-DDS allows for energy-dissipating motions like the flipping of benzene rings, which contributes to a higher Tg. mdpi.com By analogy, it is plausible that polymers derived from 4,4'-Sulfonylbis(benzene-1,3-diamine) would exhibit complex molecular motions influenced by the meta-linkages, leading to distinct thermomechanical properties compared to polymers made from para-substituted diamines.

Structure-Reactivity Relationships Through Computational Approaches

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of 4,4'-Sulfonylbis(benzene-1,3-diamine) and its resulting chemical reactivity. Through theoretical and computational investigations, researchers can elucidate the electronic properties, molecular geometry, and reactivity descriptors that govern the behavior of this monomer and its subsequent polymers. These in silico studies offer insights that are often complementary to experimental findings, aiding in the rational design of new materials with tailored properties.

Density Functional Theory (DFT) is a predominant computational method employed for these investigations, offering a favorable balance between accuracy and computational cost. researchgate.net By solving the Schrödinger equation within the DFT framework, key parameters such as optimized molecular geometry, atomic charges, and frontier molecular orbital energies (HOMO and LUMO) can be calculated. These parameters are fundamental to understanding the molecule's stability, reactivity, and potential for polymerization.

The distribution of electron density within the molecule is another crucial aspect revealed by computational methods. Mulliken atomic charge analysis, for example, assigns partial charges to each atom, identifying electropositive and electronegative sites. researchgate.netuni-muenchen.de The nitrogen atoms of the amine groups are typically regions of higher negative charge, making them susceptible to electrophilic attack and key to the polymerization process. Conversely, the hydrogen atoms of the amine groups carry a partial positive charge. The sulfonyl group, with its electronegative oxygen atoms, acts as an electron-withdrawing group, influencing the electron density across the aromatic rings.

Frontier molecular orbital (HOMO and LUMO) analysis is particularly insightful for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic amines and sulfones, the HOMO is often localized on the amine groups and the phenyl rings, while the LUMO may be distributed over the sulfonyl group and the aromatic system. Computational studies on analogous aromatic sulfonamides help in understanding these electronic transitions, which are vital for predicting reaction pathways and the electronic properties of resulting polymers. nih.gov

By systematically modifying the structure of the monomer in silico, for example, by introducing different substituents, computational approaches can predict how these changes will affect the molecule's geometry, electronic properties, and ultimately, the characteristics of the resulting polymers. This predictive power is invaluable for the rational design of new high-performance materials.

Detailed Research Findings

While specific computational studies dedicated solely to 4,4'-Sulfonylbis(benzene-1,3-diamine) are not extensively documented in publicly available literature, a wealth of information can be gleaned from computational analyses of structurally analogous compounds, such as 3,3'-diaminodiphenyl sulfone and other aromatic diamines and sulfones. These studies provide a robust framework for understanding the structure-reactivity relationships of the target molecule.

Research on 3,3'-diaminodiphenyl sulfone (3,3'-DDS) provides valuable geometric parameters that can be considered representative. A detailed crystallographic analysis of 3,3'-diammoniumdiphenylsulfone sulfate (B86663) revealed key bond lengths and angles. rsc.org These experimental values serve as excellent benchmarks for validating computational models.

Table 1: Selected Bond Lengths for a Structurally Similar Compound (3,3'-diammoniumdiphenylsulfone sulfate)

| Bond | Bond Length (Å) (Cation A) | Bond Length (Å) (Cation B) |

|---|---|---|

| S1-O1 | 1.442(3) | 1.446(3) |

| S1-O2 | 1.447(3) | 1.440(3) |

| S1-C1 | 1.770(4) | 1.772(4) |

| S1-C7 | 1.776(4) | 1.769(4) |

| C3-N1 | 1.467(5) | 1.465(5) |

| C9-N2 | 1.464(5) | 1.470(5) |

Data sourced from a crystallographic study of 3,3'-diammoniumdiphenylsulfone sulfate. rsc.org

Table 2: Selected Bond Angles for a Structurally Similar Compound (3,3'-diammoniumdiphenylsulfone sulfate)

| Angle | Bond Angle (°) (Cation A) | Bond Angle (°) (Cation B) |

|---|---|---|

| O1-S1-O2 | 118.02(18) | 117.84(18) |

| O1-S1-C1 | 108.69(19) | 108.8(2) |

| O2-S1-C1 | 108.9(2) | 109.1(2) |

| O1-S1-C7 | 108.4(2) | 108.5(2) |

| O2-S1-C7 | 108.6(2) | 108.4(2) |

| C1-S1-C7 | 103.22(19) | 100.28(18) |

Data sourced from a crystallographic study of 3,3'-diammoniumdiphenylsulfone sulfate. rsc.org

Computational studies on various aromatic sulfonamides and amines consistently show the electron-withdrawing nature of the sulfonyl group and the electron-donating character of the amine groups. This electronic interplay is fundamental to the reactivity of 4,4'-Sulfonylbis(benzene-1,3-diamine) in polycondensation reactions. The amine groups act as nucleophilic sites, readily reacting with electrophilic species such as acyl chlorides to form amide linkages.

The HOMO-LUMO gap is a key quantum chemical parameter that helps in understanding the chemical reactivity of molecules. tandfonline.com A smaller gap suggests that the molecule is more polarizable and will have higher chemical reactivity and lower kinetic stability. researchgate.net For instance, in a study of N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine), the calculated HOMO-LUMO energy gap was found to be 3.70 eV, indicating its reactivity sites. tandfonline.com While the exact value for 4,4'-Sulfonylbis(benzene-1,3-diamine) would require a dedicated calculation, it is expected to be in a similar range, characteristic of reactive monomers used in high-performance polymer synthesis.

Table 3: Representative Mulliken Atomic Charges for a Substituted Benzene Sulfonamide Derivative

| Atom | Charge |

|---|---|

| S1 | +1.25 |

| O1 | -0.65 |

| O2 | -0.64 |

| N(amine) | -0.85 |

| C(aromatic) | -0.1 to +0.2 |

Note: These are representative values from DFT calculations on a related sulfonamide structure to illustrate charge distribution trends. Actual values for 4,4'-Sulfonylbis(benzene-1,3-diamine) will vary.

The data from these computational approaches are instrumental in building a comprehensive picture of the structure-reactivity landscape of 4,4'-Sulfonylbis(benzene-1,3-diamine). They not only explain observed experimental behavior but also guide future research in the development of novel polymers with enhanced properties. The synergy between computational and experimental work is therefore crucial for advancing the field of polymer chemistry.

Advanced Characterization Techniques for 4,4 Sulfonylbis Benzene 1,3 Diamine Derived Materials

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopy is a cornerstone of polymer characterization, offering detailed information on chemical bonding, functional groups, and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H solid-state NMR for molecular motions)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of polymers. nih.govkoreascience.kr

¹H and ¹³C NMR: For soluble polymers derived from 4,4'-Sulfonylbis(benzene-1,3-diamine), solution-state ¹H and ¹³C NMR are routinely used to confirm the chemical structure. researchgate.net ¹H NMR provides information on the types and connectivity of protons, while ¹³C NMR is used to analyze the carbon backbone. mdpi.comkpi.ua In the synthesis of polyimides, for instance, NMR can track the conversion of the poly(amic acid) precursor to the final imide structure by observing the disappearance of amide protons and the shifts in aromatic carbon signals upon ring closure. kpi.uaresearchgate.net For insoluble or cross-linked polymers, solid-state NMR (ssNMR) is employed to obtain structural information. nih.govnsf.gov

Table 1: Representative NMR Chemical Shifts for Sulfonated Polyimides.

| Nucleus | Functional Group / Environment | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons (in diamine/dianhydride moieties) | 7.0 - 8.6 | researchgate.net |

| ¹³C | Aromatic Carbons (general) | 118 - 147 | mdpi.com |

| ¹³C | Aromatic Carbon attached to SO₃H group | ~139 | mdpi.com |

| ¹³C | Imide Carbonyl (C=O) | 165 - 170 | kpi.ua |

²H Solid-State NMR for Molecular Motions: Beyond static structure, understanding the molecular dynamics of polymer chains is crucial as it dictates macroscopic properties like mechanical strength and thermal stability. Solid-state deuterium (B1214612) (²H) NMR is a specialized technique used to probe molecular motions. nsf.govmdpi.com By selectively deuterating specific segments of the polymer, such as the phenyl rings of the 4,4'-Sulfonylbis(benzene-1,3-diamine) monomer, it is possible to study the dynamics of those specific parts within the polymer matrix. nih.gov These experiments can quantify the rate and geometry of motions, such as phenyl ring flips, which are often on the order of 100 kHz in polysulfone-based polymers. nih.gov The study of these motions provides insights into how the polymer network dissipates energy and responds to stress, connecting molecular-level events to the material's bulk properties. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups and confirming the chemical structure of polymers. spectroscopyonline.commdpi.coms-a-s.org It is particularly vital in polyimide chemistry to verify the successful imidization of the poly(amic acid) precursor. researchgate.netresearchgate.net

The conversion is confirmed by the disappearance of broad amide and carboxylic acid bands and the emergence of characteristic imide absorption peaks. Key vibrations for polyimides derived from sulfonyl-containing diamines include:

Imide Group: Asymmetric and symmetric carbonyl (C=O) stretching vibrations typically appear near 1780 cm⁻¹ and 1720-1730 cm⁻¹, respectively. The C-N-C bond stretching is observed around 1385-1390 cm⁻¹. mdpi.comresearchgate.net

Sulfonyl Group (SO₂): The presence of the sulfonyl moiety from the diamine monomer is confirmed by its distinctive absorption bands. The symmetric and asymmetric stretching vibrations of the S=O bond are typically found in the regions of 1137-1210 cm⁻¹ and 1284-1315 cm⁻¹, respectively. researchgate.net The SO₃H group in sulfonated polymers shows a characteristic peak around 1250 cm⁻¹. mdpi.comresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Polyimides Derived from 4,4'-Sulfonylbis(benzene-1,3-diamine).

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~1780 | Asymmetric C=O Stretch | Imide Ring | mdpi.comresearchgate.net |

| ~1725 | Symmetric C=O Stretch | Imide Ring | researchgate.net |

| ~1385 | C-N Stretch | Imide Ring | researchgate.net |

| 1284 - 1315 | Asymmetric S=O Stretch | Sulfonyl (SO₂) | researchgate.net |

| 1137 - 1210 | Symmetric S=O Stretch | Sulfonyl (SO₂) | researchgate.net |

Raman Spectroscopy